molecular formula C4H5Cl3OP+ B14295157 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride CAS No. 114219-86-2

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride

Cat. No.: B14295157
CAS No.: 114219-86-2
M. Wt: 206.41 g/mol
InChI Key: CESPQWKWDMBAPI-UHFFFAOYSA-M
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Description

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is a chemical compound with the molecular formula C3H4Cl2O2P It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride typically involves the reaction of phosphorus trichloride (PCl3) with an appropriate diol or alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

PCl3+DiolThis compound+HCl\text{PCl}_3 + \text{Diol} \rightarrow \text{this compound} + \text{HCl} PCl3​+Diol→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.

Scientific Research Applications

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride exerts its effects involves its ability to interact with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dichloro-3H-1,2-oxaphosphinine-1,2-diium;chloride
  • 4,4-dichloro-3H-1,3-oxaphosphinine-1,3-diium;chloride

Uniqueness

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride is unique due to its specific ring structure and the position of the chlorine atoms. This structural uniqueness imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

114219-86-2

Molecular Formula

C4H5Cl3OP+

Molecular Weight

206.41 g/mol

IUPAC Name

4,4-dichloro-3H-1,4-oxaphosphinine-1,4-diium;chloride

InChI

InChI=1S/C4H5Cl2OP.ClH/c5-8(6)3-1-7-2-4-8;/h1-3H,4H2;1H/q+2;/p-1

InChI Key

CESPQWKWDMBAPI-UHFFFAOYSA-M

Canonical SMILES

C1C=[O+]C=C[P+]1(Cl)Cl.[Cl-]

Origin of Product

United States

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